molecular formula C13H20N2O2 B13336391 tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13336391
M. Wt: 236.31 g/mol
InChI Key: IUMJTRGMPFSYRF-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable nitrile precursor with a spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Halogenating agents such as chlorine or bromine

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties.

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the synthesis of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Comparison: tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may have different functional groups, such as oxo or thia groups, which influence their chemical behavior and applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(13)7-14/h10H,4-6,8-9H2,1-3H3

InChI Key

IUMJTRGMPFSYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2C#N

Origin of Product

United States

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